16-Phenoxytetranorprostaglandin F2α-methylester

Übersicht

Beschreibung

16-Phenoxy tetranor prostaglandin F2alpha methyl ester is a metabolically stable analog of prostaglandin F2alpha. This compound is known for its ability to bind to the FP receptor, making it a valuable tool in scientific research. It serves as a prodrug that can be hydrolyzed to generate bioactive free acid .

Wissenschaftliche Forschungsanwendungen

16-Phenoxy tetranor prostaglandin F2alpha methyl ester has a wide range of applications in scientific research. It is used in studies related to reproductive biology, where it helps in modulating luteolysis. Additionally, it is employed in ophthalmology for the treatment of glaucoma due to its ability to modulate intraocular pressure . The compound is also valuable in lipid biochemistry and receptor pharmacology research .

Wirkmechanismus

Target of Action

The primary target of 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is the FP receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of smooth muscle contraction and luteolysis .

Mode of Action

16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester binds to the FP receptor with much greater affinity (440%) than Prostaglandin F2alpha . This binding triggers a series of intracellular events that lead to the physiological effects associated with this compound.

Biochemical Pathways

Upon binding to the FP receptor, 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester activates a cascade of biochemical reactions. This leads to the contraction of smooth muscle cells and the process of luteolysis . Luteolysis is the regression of the corpus luteum, a temporary endocrine structure involved in ovulation and early pregnancy stages.

Pharmacokinetics

16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is a lipophilic analog of Prostaglandin F2alpha, which suggests it may have different absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The activation of the FP receptor by 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester results in smooth muscle contraction and luteolysis . These effects can have various implications in physiological processes such as the menstrual cycle and pregnancy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves multiple steps, including the modification of the alpha chain of prostaglandin F2alpha.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving the use of specific reagents and catalysts to achieve the desired modifications .

Analyse Chemischer Reaktionen

Types of Reactions: 16-Phenoxy tetranor prostaglandin F2alpha methyl ester undergoes various chemical reactions, including hydrolysis, which converts it into its bioactive free acid form. This reaction is facilitated by the presence of esterases in certain tissues .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The primary product formed from the hydrolysis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester is the bioactive free acid, which retains the biological activity of the parent compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Prostaglandin F2alpha

- 16-Phenoxy tetranor prostaglandin F2alpha methyl amide

- 16-Phenoxy tetranor prostaglandin F2alpha

Uniqueness: What sets 16-Phenoxy tetranor prostaglandin F2alpha methyl ester apart from similar compounds is its enhanced metabolic stability and higher affinity for the FP receptor. This makes it a more effective and reliable tool in scientific research .

Biologische Aktivität

16-Phenoxy tetranor prostaglandin F2alpha methyl ester (16-phenoxy PGF2α ME) is a synthetic analog of prostaglandin F2α (PGF2α), designed to enhance biological activity while improving metabolic stability. This compound has garnered attention in pharmacological research due to its higher affinity for the FP receptor and its potential applications in reproductive biology and therapeutic interventions.

- Molecular Formula : C22H30O6

- Molecular Weight : 390.48 g/mol

- CAS Number : 51638-90-5

- Solubility : Soluble in organic solvents like ethanol and methyl acetate, with a reported solubility of approximately 100 mg/ml in certain solvents .

16-Phenoxy PGF2α ME primarily exerts its effects through the activation of the FP receptor, which mediates various physiological responses, including luteolysis and smooth muscle contraction. The compound has been shown to bind to the FP receptor on ovine luteal cells with an affinity approximately 440% greater than that of PGF2α itself . This enhanced binding affinity suggests a potent role in reproductive physiology, particularly in regulating luteal function.

Biological Activity

The biological activity of 16-phenoxy PGF2α ME encompasses several key areas:

-

Reproductive Biology :

- Luteolysis : The compound plays a crucial role in inducing luteolysis, a process essential for the regulation of the estrous cycle in mammals. It facilitates the regression of the corpus luteum by promoting apoptosis in luteal cells .

- Effects on Ovulation : Studies indicate that analogs like 16-phenoxy PGF2α can influence ovulatory processes, making them valuable for fertility treatments and reproductive health interventions .

- Smooth Muscle Contraction :

- Inflammatory Response Modulation :

Case Studies and Research Findings

Several studies have investigated the biological activity of 16-phenoxy PGF2α ME, demonstrating its efficacy and safety profile:

Eigenschaften

IUPAC Name |

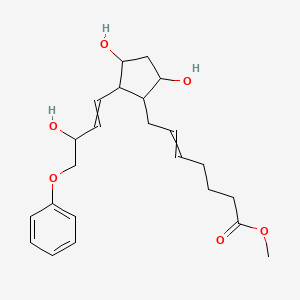

methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOHKXGCEWCBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693980 | |

| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51638-90-5 | |

| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.